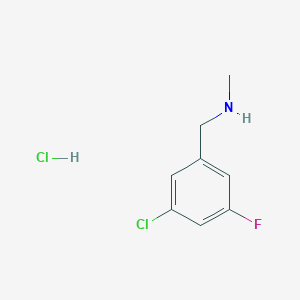

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Nitration and Reduction: The starting material, 3-chloro-5-fluoronitrobenzene, undergoes nitration followed by reduction to yield 3-chloro-5-fluoroaniline.

Methylation: The aniline derivative is then subjected to methylation using formaldehyde and formic acid to produce N-methyl-3-chloro-5-fluoroaniline.

Formation of Methanamine: The N-methylated aniline is reacted with formaldehyde and hydrogen cyanide to form the corresponding methanamine derivative.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: Under acidic or basic conditions, the methanamine group can undergo hydrolysis to yield the corresponding amine and formaldehyde.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the methanamine moiety, leading to different chemical and biological properties.

3-Chloro-5-fluorophenylboronic acid: This compound contains a boronic acid group instead of the methanamine group, making it useful in different types of chemical reactions, such as Suzuki coupling.

Biological Activity

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

- Molecular Formula : C₈H₁₀ClF

- Molecular Weight : 173.62 g/mol

- CAS Number : 90389-35-8

The compound features a chloro and fluorine substituent on the aromatic ring, which significantly influences its chemical behavior and biological activity. The hydrochloride form enhances solubility, making it suitable for various applications in research and medicine.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting biochemical pathways crucial for cellular functions.

- Receptor Binding : It is believed to interact with neurotransmitter receptors, potentially modulating mood regulation and cognitive functions.

- Signal Transduction Modulation : The compound may influence signal transduction pathways, leading to various cellular responses.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its interactions with neurotransmitter systems suggest potential therapeutic applications. For instance:

- Neurotransmitter Interaction : Preliminary studies indicate that the compound may act as an inhibitor or modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

Case Studies

- Neurological Disorders : A study investigated the effects of this compound on neuronal cells, focusing on its ability to enhance neuroplasticity markers. Results indicated that it could promote neuronal survival and differentiation in vitro, suggesting a potential role in treating neurodegenerative diseases.

- Pharmacological Applications : In another study, the compound was evaluated for its pharmacological properties against various targets associated with neurological functions. The findings highlighted its potential as a candidate for drug development aimed at treating conditions like depression and anxiety disorders.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| 1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine hydrochloride | Receptor modulation | Antidepressant-like effects |

| 1-(4-Fluorophenyl)-N-methylmethanamine hydrochloride | Enzyme inhibition | Potential analgesic properties |

This table illustrates how variations in chemical structure can lead to different biological activities and therapeutic potentials.

Future Directions and Research Needs

Despite promising initial findings, further research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding how the compound behaves in vivo is crucial for assessing its safety and efficacy.

- Longitudinal Studies : Conducting long-term studies to evaluate chronic effects and potential therapeutic benefits in animal models.

- Clinical Trials : Initiating clinical trials to confirm efficacy in human populations suffering from neurological disorders.

Properties

Molecular Formula |

C8H10Cl2FN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |

InChI Key |

XPHYJRLFXXDESI-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.